2,3,4-Trichloro-6-methylphenol

Description

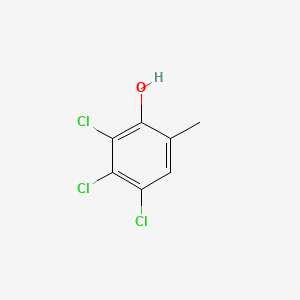

Structure

3D Structure

Properties

IUPAC Name |

2,3,4-trichloro-6-methylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl3O/c1-3-2-4(8)5(9)6(10)7(3)11/h2,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNVUHODFBBVIHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90513715 | |

| Record name | 2,3,4-Trichloro-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

551-78-0 | |

| Record name | 4,5,6-Trichloro-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4-Trichloro-6-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90513715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5,6-TRICHLORO-O-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3PMW47518Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Formation Pathways

Chemical Synthesis Methodologies and Selectivity

The controlled creation of specifically substituted phenols like 2,3,4-trichloro-6-methylphenol requires precise chemical strategies to ensure the correct placement of substituent groups on the aromatic ring.

The direct electrophilic chlorination of a phenol (B47542) precursor, such as o-cresol (B1677501) (2-methylphenol), is a common approach for producing chlorinated phenols. epa.gov However, this method faces significant challenges regarding selectivity. The hydroxyl group of the phenol molecule strongly directs incoming chlorine atoms to the ortho and para positions. epa.gov This often results in a mixture of different chlorinated isomers, making it difficult to isolate a single, pure compound.

For instance, the chlorination of ortho-cresol can yield a mixture of 4-chloro-2-methylphenol (B52076) and 6-chloro-2-methylphenol. google.com While catalysts like metal halides can be used to enhance the yield of the para-substituted product, achieving the specific 2,3,4-trichloro substitution pattern on a 6-methylphenol core through direct chlorination is complex and generally results in low yields of the desired isomer amidst a variety of other polychlorinated products. epa.govgoogle.com

Table 1: Products of Direct Chlorination of o-Cresol

| Chlorinating Agent | Catalyst | Major Products | Reference |

|---|---|---|---|

| Sulfuryl Chloride | Metal Halide (e.g., AlCl₃, FeCl₃) | 4-chloro-2-methylphenol, 6-chloro-2-methylphenol | google.com |

This interactive table summarizes the typical outcomes of the direct chlorination of o-cresol, highlighting the challenge of isomer selectivity.

To overcome the selectivity issues of direct chlorination, alternative multi-step synthetic routes have been developed for producing specific trichlorophenol derivatives. One such strategy involves a Diels-Alder reaction, where a substituted diene and dienophile undergo cycloaddition to build the core ring structure with pre-defined substitution, followed by subsequent chemical modifications like hydrolysis and oxidation to yield the target phenol. researchgate.net

Another potential alternative is the selective hydrodechlorination of a more heavily chlorinated precursor. For example, pentachlorophenol (B1679276) can be converted to 3,5-dichlorophenol (B58162) with high yield by reacting it with hydrogen gas in the presence of a palladium on charcoal catalyst and a Lewis acid like aluminum trichloride. google.com This suggests a theoretical pathway where a tetrachlorinated methylphenol could be synthesized and then selectively dechlorinated to produce this compound. The optimization of these routes, including the careful selection of catalysts, solvents, reaction temperatures, and pressure, is critical for maximizing the yield and purity of the final product. google.comrsc.org

Environmental and Industrial Formation Mechanisms

Beyond intentional synthesis, this compound can be formed through various processes in both industrial and natural environments.

Chlorinated phenols are well-documented by-products of industrial processes that utilize chlorine or its compounds. epa.govunl.pt During the bleaching of wood pulp, chlorine-based chemicals react with residual lignin, a complex organic polymer, to produce a wide array of chlorinated organic compounds, including various chlorophenols. unl.pteucalyptus.com.br

Similarly, the disinfection of drinking water, swimming pool water, and wastewater with chlorine can lead to the formation of disinfection by-products (DBPs). nih.govacs.org These are created when chlorine reacts with natural organic matter (NOM) present in the water. nih.gov While commonly identified DBPs include isomers like 2,4,6-trichlorophenol (B30397) unl.ptresearchgate.net, other chlorinated methylphenols, such as 2,6-dichloro-4-methylphenol, have been detected in swimming pool water, confirming that the precursor cresol (B1669610) structures are present and reactive in these systems. nih.gov The detection of various toxic chlorophenols in municipal drinking water underscores the widespread nature of their formation during water treatment. pjoes.com

A significant environmental source of chlorophenols is the degradation of more complex synthetic chemicals, particularly pesticides and herbicides, within engineered systems like wastewater treatment plants or in the soil. unl.ptpjoes.com The microbial or chemical breakdown of widely used phenoxyherbicides, such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T), releases their corresponding chlorophenol structures (2,4-dichlorophenol and 2,4,5-trichlorophenol, respectively) into the environment. pjoes.compjoes.com This pathway illustrates how agricultural and industrial chemicals can serve as precursors to simpler, but often persistent and toxic, chlorophenols.

Table 2: Chlorophenol Formation from Herbicide Degradation

| Precursor Herbicide | Resulting Chlorophenol | Reference |

|---|---|---|

| 2,4-Dichlorophenoxyacetic acid (2,4-D) | 2,4-Dichlorophenol (B122985) | pjoes.com |

| 2,4,5-Trichlorophenoxyacetic acid (2,4,5-T) | 2,4,5-Trichlorophenol | pjoes.com |

This interactive table shows examples of common herbicides and the chlorophenols they transform into upon degradation.

The formation of chlorinated phenols is not exclusively an anthropogenic phenomenon. Certain microorganisms are capable of producing these compounds through biogenic pathways. unl.ptpjoes.com Some soil fungi and bacteria possess the enzymatic machinery to incorporate chlorine into organic molecules. pjoes.com The fungus Caldariomyces fumago, for example, uses the enzyme chloroperoxidase to catalyze the chlorination of aromatic compounds. unl.pt

A more direct example of a biogenic pathway leading to complex chlorophenols involves the anaerobic bacterium Desulfitobacterium sp. strain PCE1. This bacterium can take a metabolite produced by fungi, 2,3,5,6-tetrachloro-4-methoxyphenol, and transform it through demethylation, dehydroxylation, and dechlorination into 2,3,5,6-tetrachlorophenol (B165523) and subsequently 2,3,5-trichlorophenol. researchgate.net This discovery demonstrates a clear pathway where complex, naturally produced chlorinated molecules are metabolized by bacteria into simpler, highly chlorinated phenols that were once thought to be exclusively of synthetic origin. researchgate.net Such pathways suggest the potential for other isomers, like this compound, to be formed from different biogenic precursors in the environment.

Environmental Distribution and Biogeochemical Cycling

Occurrence and Spatiotemporal Distribution in Environmental Matrices

Detailed research findings on the detection and concentration of 2,3,4-trichloro-6-methylphenol in the environment are not well-documented in the available scientific literature. General information suggests that chlorophenols can be released into the environment through industrial waste, pesticide application, and the degradation of more complex chlorinated compounds. unl.ptoecd.org However, specific quantitative data for this particular isomer are largely absent.

Presence in Sedimentary and Terrestrial Compartments (Soils, Sediments)

There is a lack of specific data on the presence of this compound in soils and sediments. Although its use as a pesticide, disinfectant, and wood preservative suggests a potential for environmental release to terrestrial compartments, no studies quantifying its concentration in soil or sediment were found. ontosight.ai Regulations in some regions list various trichlorophenol isomers as potential soil contaminants, but specific measurements for this compound are not provided. gouv.qc.ca Studies on phenolic compounds in soils have identified other chlorophenols, but not the this compound isomer. primescholars.com

Atmospheric Presence and Transport

Information regarding the atmospheric presence, transport, and deposition of this compound is not available in the reviewed scientific literature. While some chlorophenols are known to be emitted from sources like municipal incinerators, there are no specific findings detailing the atmospheric fate of this particular compound. unl.pt

Environmental Fate and Transformation Dynamics

The environmental persistence and transformation pathways of this compound are not well-characterized. For chlorophenols in general, degradation can be influenced by factors such as the number and position of chlorine atoms on the phenol (B47542) ring. unl.pt

Abiotic Degradation Processes

Photolytic Transformation Pathways

No specific studies detailing the photolytic transformation pathways of this compound were found. Research on the photodegradation of other chlorophenols exists, indicating that processes like photodechlorination can occur, but these findings cannot be directly extrapolated to the specific isomer . uc.pt

Hydrolysis and Chemical Reactions in Aqueous Environments

Limited specific information is available regarding the hydrolysis of this compound. However, the behavior of related chlorophenol compounds suggests that hydrolysis is not a significant degradation pathway. For instance, 2-chlorophenol (B165306) shows no hydrolysis. rivm.nl The chemical structure of chlorophenols, particularly the position of chlorine atoms on the phenol ring, influences their reactivity. epa.gov In aqueous environments, chlorophenols, which are weakly acidic, can form salts with alkaline metals that are highly soluble in water. unl.pt

Biotic Degradation Mechanisms

The biodegradation of chlorophenols, including this compound, is a critical process in their environmental fate. This degradation is often initiated by microbial communities that have adapted to these compounds, as chlorophenols possess antimicrobial properties that necessitate this adaptation. rivm.nl Once adapted, bacteria can rapidly biodegrade these chemicals. rivm.nl

Microbial metabolism of chlorinated aromatic compounds can proceed through different pathways. Generally, the process can lead to the formation of chlorocatechols from chlorophenols. epa.gov Studies on various chlorophenols have shown that bacteria can utilize them as a sole source of carbon and energy. researchgate.net For example, the biotransformation of 2,4,6-trichlorophenol (B30397) (2,4,6-TCP) in river sediments can lead to the formation of intermediate products like 2,4-dichlorophenol (B122985) (2,4-DCP), 4-chlorophenol (B41353) (4-CP), phenol, methylphenol, and benzoate. electronicsandbooks.com The presence of a methyl group, as in this compound, can influence the degradation pathway and rate. Research on phenol-adapted bacteria has indicated that the addition of a methyl group can reduce the resistance of chlorophenols to degradation. asm.org

The process of microbial degradation is often initiated by monooxygenase or dioxygenase enzymes that hydroxylate the aromatic ring, leading to the formation of catechols. These catechols then undergo ring cleavage, which can occur through ortho or meta pathways, eventually leading to compounds that can enter central metabolic pathways. researchgate.net In some cases, reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom, is an initial step in the breakdown of polychlorinated phenols. tandfonline.com

A variety of bacterial genera have been identified as capable of degrading chlorophenols, including Pseudomonas, Alcaligenes, Achromobacter, Micrococcus, and Vibrio. asm.orgd-nb.info The specific microbial communities present in a given environment, along with environmental conditions such as pH and oxygen availability, will ultimately determine the rate and extent of this compound biotransformation.

The enzymatic degradation of chlorophenols is a key component of their microbial metabolism. Enzymes such as peroxidases have been shown to be effective in the oxidation of these compounds. unl.pt For instance, soybean peroxidase, in the presence of hydrogen peroxide, can catalyze the biodegradation of 2,4,6-trichlorophenol. mdpi.com This process involves the formation of phenoxy radicals, which can then polymerize and precipitate out of solution.

Another important class of enzymes are monooxygenases and dioxygenases. These enzymes are often the first step in the bacterial degradation of aromatic compounds. For example, 2,4,6-trichlorophenol-4-monooxygenase from Azotobacter sp. is a dehalogenating enzyme. tandfonline.com Chlorobenzene dioxygenase has also been shown to oxidize various chlorinated compounds. lib4ri.ch The degradation of 2,4-dichlorophenoxyacetic acid (2,4-D) is initiated by a dioxygenase, leading to the formation of 2,4-dichlorophenol, which is then further degraded by a hydroxylase. d-nb.info While specific enzymatic pathways for this compound are not detailed in the available literature, the degradation is expected to follow similar enzymatic routes involving initial hydroxylation and subsequent ring cleavage.

Adsorption, Desorption, and Mobility in Environmental Media

The movement and distribution of this compound in the environment are heavily influenced by its adsorption and desorption characteristics in soil and sediment. The Freundlich equation has been found to satisfactorily describe the adsorption of many chlorophenols in soil. epa.gov

The organic carbon content of the soil is a major factor influencing the adsorption of chlorophenols. The soil adsorption coefficient (Koc) is a measure of a chemical's tendency to bind to organic matter. For the related compound 2,4,6-trichlorophenol, Koc values have been reported to range from 150 to 2200, depending on the pH and the specific soil or sediment. nih.gov Generally, the adsorption of chlorophenols is higher in soils with a higher organic matter content. epa.gov The mobility of these compounds in soil is inversely related to their adsorption; higher adsorption leads to lower mobility.

The pH of the environmental media also plays a crucial role. As weak acids, chlorophenols exist in both neutral and anionic (deprotonated) forms in the environment. The anionic form is generally more water-soluble and less likely to adsorb to soil particles than the neutral form. nih.gov Therefore, as pH increases, the adsorption of chlorophenols to soil tends to decrease, leading to greater mobility.

Desorption studies on 2,4,6-trichlorophenol have shown that this process can be significant, with desorption rates ranging from 33.2% to 73.3% under certain conditions. nih.gov The presence of other substances, such as metal cations, can also affect the adsorption and desorption behavior of chlorophenols. researchgate.net

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| 2,4,6-Trichlorophenol | Koc (Soil, pH 6) | 2200 | nih.gov |

| 2,4,6-Trichlorophenol | Koc (Soil, pH 7) | 600 | nih.gov |

| 2,4,6-Trichlorophenol | Koc (Soil, pH 7.7) | 150 | nih.gov |

| 2,4,6-Trichlorophenol | Koc (River Sediment) | 1300 | nih.gov |

| 2,4,6-Trichlorophenol | Koc (Lake Sediment) | 800 | nih.gov |

Volatilization from Water and Soil Surfaces

Volatilization can be a significant pathway for the environmental distribution of some organic compounds. For chlorophenols, the tendency to volatilize from water and soil is dependent on factors such as vapor pressure, water solubility, and the Henry's Law constant. nih.gov

For 2,4,6-trichlorophenol, the Henry's Law constant is estimated to be 4.2 x 10⁻⁶ atm-m³/mol. nih.gov This value suggests that the neutral form of the compound is expected to volatilize from water surfaces. nih.gov However, because chlorophenols are weak acids, they can exist in an ionic form in water, which is not expected to be volatile. nih.gov The degree of volatilization will therefore be influenced by the pH of the water.

Bioaccumulation and Bioconcentration Potential in Ecological Systems

Bioaccumulation refers to the uptake of a chemical by an organism from all environmental sources, while bioconcentration specifically refers to uptake from water. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (Kow), which is a measure of its hydrophobicity or "fat-loving" nature.

For chlorophenols, the bioconcentration factor (BCF) in fish has been studied for various congeners. The BCF is the ratio of the chemical's concentration in an organism to its concentration in the surrounding water at steady state. For 2,4,6-trichlorophenol, a log BCF of 3.06 has been reported. insilico.eu Another study calculated a BCF of 174 L/kg for 2,3,6-trichlorophenol (B165527) based on its log Kow of 3.46. rivm.nl

Generally, the bioaccumulation potential of chlorophenols increases with the degree of chlorination. However, the relationship is not always straightforward and can be influenced by the specific position of the chlorine atoms and the presence of other functional groups, such as the methyl group in this compound. The metabolism and excretion of the compound by the organism also play a significant role in determining its ultimate bioaccumulation. nih.gov While a specific BCF for this compound was not found, its structural properties suggest a moderate potential for bioaccumulation in aquatic organisms.

| Compound | Parameter | Value | Test Organism/Method | Reference |

|---|---|---|---|---|

| 2,4,6-Trichlorophenol | log BCF | 3.06 | Fish | insilico.eu |

| 2,3,6-Trichlorophenol | BCF (calculated) | 174 L/kg | Based on log Kow of 3.46 | rivm.nl |

Analytical Chemistry and Detection Methodologies

Advanced Sample Preparation Techniques for Environmental Matrices

Effective sample preparation is a critical step that significantly influences the sensitivity and reliability of the final analysis. For environmental matrices, which can be broadly categorized as solid or aqueous, specific advanced extraction techniques have been developed to efficiently isolate chlorophenols.

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a highly efficient method for extracting organic compounds from solid and semi-solid samples. thermofisher.com The technique utilizes organic solvents at elevated temperatures (typically 50-200°C) and pressures (typically 500-3000 psi) to enhance extraction efficiency. researchgate.net These conditions maintain the solvent in a liquid state above its atmospheric boiling point, leading to several advantages over traditional methods like Soxhlet extraction. thermofisher.comthermofisher.com

The elevated temperature increases the solvating power and diffusion rate of the solvent, while decreasing its viscosity, allowing for better penetration into the sample matrix. thermofisher.com The high pressure facilitates the disruption of solute-matrix interactions, such as van der Waals forces and hydrogen bonds, further enhancing the extraction of the target analyte. thermofisher.com ASE significantly reduces extraction times (to as little as 15-30 minutes) and the volume of solvent required, making it a faster, more automated, and more environmentally friendly technique. thermofisher.comresearchgate.net This method is accepted under U.S. EPA Method 3545A for the extraction of semivolatile organic compounds, including chlorinated phenols, from solid matrices. thermofisher.comthermofisher.com

| Parameter | Accelerated Solvent Extraction (ASE) | Conventional Soxhlet Extraction |

|---|---|---|

| Extraction Time | 15–30 minutes per sample | 8–10 hours or more |

| Solvent Consumption | 10–40 mL per sample | Hundreds of mL per sample |

| Temperature | Elevated (e.g., 100-180°C) | Solvent Boiling Point |

| Pressure | Elevated (e.g., 1500 psi) | Atmospheric |

| Automation | Fully automated for multiple samples | Manual / Semi-automated |

Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration into a single step. dphen1.comnih.gov It is particularly well-suited for the analysis of phenols and chlorophenols in aqueous samples. dphen1.com The technique employs a fused silica (B1680970) fiber coated with a polymeric stationary phase. This fiber is exposed to the sample (either by direct immersion or in the headspace above the sample), and the analytes partition from the sample matrix into the fiber coating. dphen1.com

The efficiency of the extraction process is influenced by several key parameters, including the type of fiber coating, extraction time, temperature, sample agitation, and the ionic strength of the sample. dphen1.com Various fiber coatings are available, such as polydimethylsiloxane/divinylbenzene (PDMS/DVB), which has shown good performance for the extraction of a range of phenols and chlorophenols. dphen1.comresearchgate.net For semi-volatile compounds like trichlorophenols, headspace SPME (HS-SPME) is often preferred. A derivatization step, for instance with acetic anhydride, may be performed prior to extraction to improve the volatility and chromatographic performance of the analytes. dphen1.com SPME offers the advantages of being simple, rapid, and sensitive, providing a good alternative to traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE). dphen1.com

| Analyte Group | Optimal Fiber Coating | Optimal Extraction Temperature (°C) |

|---|---|---|

| Phenol (B47542), Methylphenols, Monochlorophenols, Dichlorophenols | PDMS-DVB | 40 |

| Trichlorophenols, Tetrachlorophenols | PDMS-DVB | 60 |

| Pentachlorophenol (B1679276) | PDMS | 80 |

| Bisphenol-A | PDMS | 100 |

Data derived from a study on various phenolic compounds, demonstrating the optimization of SPME conditions. dphen1.com

Pressurized Liquid Extraction (PLE) is synonymous with Accelerated Solvent Extraction (ASE) and operates on the same principles of using elevated temperature and pressure to enhance extraction efficiency. nih.govmdpi.comwordpress.com This technique is highly effective for a wide range of analytes and matrices, providing results comparable to or better than traditional methods in a fraction of the time and with significantly less solvent. nih.govmdpi.com A key advantage of PLE is that it yields a filtered extract, which often does not require additional cleanup steps before chromatographic analysis. nih.gov

An environmentally friendly variation of this technique is Pressurized Hot Water Extraction (PHWE), sometimes called subcritical water extraction. nih.gov PHWE uses water as the extraction solvent at temperatures above 150°C. Under these conditions, the dielectric constant of water decreases, weakening its hydrogen bonds and making it behave like a less polar organic solvent, such as methanol (B129727) or ethanol. nih.gov By adjusting the temperature, the solvating properties of water can be tuned, allowing for the extraction of a range of compounds, including apolar contaminants at temperatures over 200°C. nih.gov

Chromatographic Separation Technologies

Following extraction, chromatographic techniques are employed to separate the analyte of interest from other components in the extract. Gas chromatography and high-performance liquid chromatography are the two most common and powerful techniques for the analysis of 2,3,4-Trichloro-6-methylphenol.

Gas chromatography is a well-established technique for the analysis of volatile and semi-volatile compounds like chlorophenols. U.S. EPA Method 8041A outlines procedures for the analysis of various phenols using open-tubular, capillary columns, which provide superior resolution and sensitivity compared to packed columns. epa.govepa.gov

The analysis can be performed directly on the underivatized phenols or after a derivatization step to enhance their thermal stability and chromatographic properties. epa.gov Derivatization with agents like diazomethane (B1218177) to form methylated phenols (anisoles) or with pentafluorobenzyl bromide (PFBBr) is common. epa.gov

The choice of detector is critical for achieving the desired selectivity and sensitivity.

Electron Capture Detector (ECD): This detector is highly selective and sensitive to halogenated compounds, making it an excellent choice for analyzing trichlorinated phenols.

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and can be used for both derivatized and underivatized phenols. epa.govphenomenex.com

Mass Spectrometry (MS): When coupled with GC, mass spectrometry acts as a highly selective and specific detector. It provides structural information, allowing for unambiguous identification of the analyte and its quantification even at trace levels. dphen1.com

| Detector Type | Principle of Operation | Selectivity | Typical Application for Chlorophenols |

|---|---|---|---|

| Flame Ionization (FID) | Senses ions produced during combustion of organic compounds in a hydrogen flame. | Responds to most organic compounds. | General quantification of underivatized or methylated phenols. |

| Electron Capture (ECD) | Detects compounds with electronegative functional groups (e.g., halogens) that capture thermal electrons. | Highly selective for halogenated compounds. | Trace analysis of PFBBr-derivatized or underivatized chlorophenols. |

| Mass Spectrometry (MS) | Separates ions based on their mass-to-charge ratio after ionization of the analyte. | Highly selective; provides structural confirmation. | Positive identification and quantification in complex matrices. |

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating compounds that may not be sufficiently volatile or thermally stable for GC analysis. basicmedicalkey.comglobalresearchonline.net It serves as a robust alternative for the analysis of phenolic compounds. lcms.czosha.gov

The most common mode for this application is reversed-phase HPLC (RP-HPLC), which utilizes a nonpolar stationary phase (e.g., octadecylsilane (B103800) or C18) and a polar mobile phase, typically a mixture of water with methanol or acetonitrile. basicmedicalkey.com The separation is achieved by adjusting the mobile phase composition, often using a gradient elution where the proportion of the organic solvent is increased over time to elute more strongly retained components. basicmedicalkey.com

Detection in HPLC for phenolic compounds is most commonly achieved using an ultraviolet/visible (UV/Vis) absorbance detector, as the aromatic ring in phenols absorbs UV light. basicmedicalkey.com For enhanced sensitivity and selectivity, HPLC can be coupled with mass spectrometry (LC-MS). The use of Ultra-High-Performance Liquid Chromatography (UHPLC), which employs columns with smaller particle sizes (less than 2 µm), allows for significantly faster analysis times and improved separation efficiency without compromising resolution. lcms.cz

Spectrometric Detection and Quantification Approaches

Spectrometric methods, particularly those coupled with chromatographic separation, are the cornerstone for the analysis of chlorinated phenols like this compound. These techniques offer excellent separation of complex mixtures and highly sensitive detection.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the determination of chlorophenols. thermofisher.comgcms.cz For enhanced selectivity and sensitivity, especially in complex matrices, tandem mass spectrometry (MS/MS) is employed. gcms.cznih.gov

In a typical GC-MS/MS analysis, the sample is first introduced into a gas chromatograph, where individual compounds are separated based on their volatility and interaction with the stationary phase of the GC column. matec-conferences.org As the separated compounds, including this compound, elute from the column, they enter the mass spectrometer.

The process within the tandem mass spectrometer involves several stages:

Ionization : The neutral molecules are ionized, most commonly using Electron Ionization (EI).

First Mass Analysis (MS1) : The initial ions, known as precursor or parent ions, are separated by a mass analyzer (e.g., a quadrupole). For trichlorinated phenols, a characteristic parent ion is selected for further analysis. gcms.cz

Fragmentation : The selected precursor ions are directed into a collision cell, where they are fragmented by colliding with an inert gas like argon. This process is called collision-induced dissociation (CID). unt.edu

Second Mass Analysis (MS2) : The resulting fragment ions, known as product ions, are then separated by a second mass analyzer and detected. wikipedia.org

This two-stage mass analysis provides a high degree of certainty in identification. The specific transition from a precursor ion to a product ion is often monitored in what is known as Multiple Reaction Monitoring (MRM), which significantly improves the signal-to-noise ratio and allows for quantification at very low levels. nih.gov For trichlorophenols, the molecular ion peak is often used as the parent ion for MS/MS analysis. gcms.cz The selection of appropriate parent ions and fragmentation conditions is crucial for achieving high sensitivity and generating clean product ion spectra that allow for positive identification of isomers. nih.gov

Due to the polarity of chlorophenols, derivatization, such as acetylation, is often performed prior to GC analysis to improve peak shape, resolution, and sensitivity. gcms.cz

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Technique | GC-MS/MS | Separation and highly selective detection |

| Ionization Mode | Electron Ionization (EI) | Creates precursor ions for fragmentation |

| MS1 Operation | Select Precursor Ion (e.g., molecular ion of acetylated trichloromethylphenol) | Isolates the target analyte's ion from others |

| Fragmentation | Collision-Induced Dissociation (CID) with Argon | Breaks precursor ion into characteristic product ions |

| MS2 Operation | Scan for Product Ions or MRM | Detects specific fragments for identification and quantification |

Electrochemical sensors offer a complementary approach to spectrometric methods, providing advantages such as rapid analysis, portability, and lower cost. rsc.orgelectrochemsci.org These systems are based on the electrochemical oxidation or reduction of the target analyte at the surface of a modified electrode.

The determination of chlorophenols using voltammetric techniques involves applying a potential to a working electrode and measuring the resulting current. ftb.com.hr The potential at which the compound oxidizes or reduces and the magnitude of the current can be used for qualitative and quantitative analysis, respectively.

The performance of these sensors is highly dependent on the material of the working electrode. Various modifications are employed to enhance sensitivity and selectivity, including the use of:

Carbon Nanotubes and Gold Nanoparticles : These materials increase the electrode's surface area and catalytic activity, facilitating the electron transfer process for chlorophenol oxidation. rsc.org

Modified Carbon Paste Electrodes : Carbon paste electrodes can be modified with materials like activated carbon or mesoporous silica to improve the detection limits for chlorocresols and related compounds. electrochemsci.org

For chlorophenols, the electro-oxidation is typically an irreversible process controlled by adsorption onto the electrode surface. rsc.org The peak current in techniques like differential pulse voltammetry is proportional to the concentration of the chlorophenol, allowing for quantification. scielo.br While these methods are effective, the similar electrochemical properties of different chlorophenol isomers can sometimes make selective determination challenging, leading to a measurement of the total chlorophenol content. ftb.com.hr

| Sensor Type | Analyte Example | Linear Range (µM) | Detection Limit (µM) | Technique |

|---|---|---|---|---|

| MWCNT/Gold Nanoparticle GCE | 4-Chlorophenol (B41353) | 0.3 - 400 | 0.11 | Voltammetry |

| Hybrid Nanocomposite Biosensor | 4-Chlorophenol | 1 - 50 | 0.7 | Differential Pulse Voltammetry |

| Cr-MOF Modified GCE | p-Nitrophenol | 2 - 500 | 0.7 | Voltammetry |

Method Validation, Performance Characteristics, and Quality Assurance in Analysis

To ensure that analytical results are reliable, accurate, and reproducible, the methods used for the determination of this compound must be thoroughly validated. iosrphr.org Method validation is a requirement for compliance with regulatory guidelines and demonstrates that an analytical procedure is suitable for its intended purpose. europa.eu

Key performance characteristics that are evaluated during method validation, as outlined by bodies like the International Conference on Harmonisation (ICH), include: demarcheiso17025.com

Accuracy : The closeness of the test results to the true value. It is often assessed by analyzing samples spiked with a known amount of the analyte and calculating the percent recovery. gavinpublishers.com For assays of drug products, typical recovery is expected to be about 98-102%. gavinpublishers.com

Precision : The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the standard deviation or relative standard deviation (RSD) and is evaluated at different levels:

Repeatability : Precision under the same operating conditions over a short interval.

Intermediate Precision : Assesses variations within a laboratory, such as different days, analysts, or equipment. europa.eu

Specificity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or matrix components. europa.eu In chromatographic methods, this is demonstrated by the separation of the analyte peak from other potential peaks.

Limit of Detection (LOD) : The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on a signal-to-noise ratio, typically 3:1. demarcheiso17025.com

Limit of Quantitation (LOQ) : The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. demarcheiso17025.com

Linearity : The ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. It is evaluated by linear regression analysis, and a correlation coefficient (r²) of ≥ 0.99 is generally considered acceptable. demarcheiso17025.com

Range : The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Quality assurance in the analysis of chlorophenols involves implementing a systematic program that includes routine analysis of quality control samples, such as laboratory fortified blanks and matrix spikes, to monitor method performance. This also includes establishing and adhering to standard operating procedures (SOPs), proper calibration of instruments, and meticulous documentation of all analytical processes. cdc.gov

| Parameter | Description | Common Acceptance Criterion |

|---|---|---|

| Accuracy (% Recovery) | Closeness of measured value to true value | 98 - 102% |

| Precision (RSD) | Agreement among repeated measurements | Typically ≤ 2% |

| Linearity (r²) | Proportionality of signal to concentration | ≥ 0.999 |

| Limit of Detection (LOD) | Lowest detectable concentration | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | Lowest quantifiable concentration | Signal-to-Noise Ratio ≥ 10:1 |

| Specificity | Ability to measure only the target analyte | Resolved chromatographic peaks |

Ecological Impact Assessment and Risk Characterization

Ecotoxicological Studies on Non-Human Organisms

Ecotoxicological studies are fundamental to understanding the potential harm a chemical may pose to various components of an ecosystem. These studies investigate the effects of a substance on a range of non-human organisms, from microorganisms to wildlife. Despite comprehensive searches, specific ecotoxicological data for 2,3,4-Trichloro-6-methylphenol are not available in the current body of scientific literature.

Assessing the impact on aquatic life is a critical component of any environmental risk assessment, as water bodies often serve as sinks for chemical contaminants. Typically, this would involve evaluating the acute and chronic toxicity to representative species from different trophic levels, such as algae (e.g., Selenastrum capricornutum), invertebrates (e.g., Daphnia magna), and fish (e.g., Oncorhynchus mykiss). Key metrics derived from these studies, such as the EC50 (median effective concentration) for algae and invertebrates, and the LC50 (median lethal concentration) for fish, are used to quantify toxicity. Studies on microorganisms would assess impacts on essential ecosystem functions like nutrient cycling. However, no such studies or corresponding toxicity data have been published specifically for this compound.

The assessment of effects on terrestrial ecosystems involves studying the impact on soil-dwelling organisms (e.g., earthworms, collembolans), plants, and wildlife. These studies are crucial for understanding the potential risks to soil health, plant communities, and the animals that depend on them. Research in this area would typically determine endpoints like survival, growth, and reproduction rates in representative terrestrial species upon exposure to the chemical. Currently, there are no published findings detailing the ecological responses of terrestrial ecosystems to this compound.

Understanding a chemical's bioavailability—the fraction of the chemical that is available for uptake by organisms—and its potential for trophic transfer is key to predicting its impact on a food web. Chemicals that are persistent and bioaccumulative can increase in concentration at higher trophic levels, a process known as biomagnification. This assessment would involve measuring bioconcentration factors (BCF) in aquatic organisms and studying the distribution of the compound in multi-level food chains. For this compound, there is a lack of data regarding its potential to bioaccumulate, biomagnify, or be transferred through aquatic or terrestrial food webs.

Environmental Risk Assessment Frameworks and Methodologies

Environmental risk assessment frameworks provide a structured approach to evaluating the likelihood of adverse ecological effects occurring as a result of exposure to a chemical. These frameworks often use a tiered or phased approach to move from simple, conservative screening to complex, site-specific evaluations.

A tiered Ecological Risk Assessment (ERA) is a systematic process used to identify, quantify, and characterize the risk posed by a substance. The process generally begins with a conservative Tier 1 screening, which compares estimated environmental concentrations with screening-level toxicity values. ornl.gov If a potential risk is identified, the assessment may proceed to higher tiers (Tier 2 and Tier 3) that involve more detailed, site-specific data and refined exposure and effects analyses. While general frameworks for conducting ERAs for chemical substances are well-established, there are no publicly available records of a tiered ERA being specifically applied to or conducted for this compound.

Environmental Risk Limits (ERLs), also known as Predicted No-Effect Concentrations (PNECs) or Environmental Quality Standards (EQS), are concentrations of a substance in environmental compartments (water, soil, sediment) below which no adverse effects on ecosystems are expected to occur. rivm.nlrivm.nl The derivation of ERLs relies on ecotoxicological data from various species and involves the application of assessment factors to account for uncertainties. rivm.nlrivm.nl In the Netherlands, for instance, four distinct ERLs are defined: Negligible Concentration (NC), Maximum Permissible Concentration (MPC), Maximum Acceptable Concentration for ecosystems (MACeco), and Serious Risk Concentration for ecosystems (SRCeco). rivm.nl A review of regulatory documents and scientific literature found no derived ERLs or PNECs specifically for this compound.

Derivation and Interpretation of Environmental Risk Limits (ERLs)

Comparative Ecological Risk Analyses with Related Chlorophenol Isomers and Derivatives

The ecological risk of a chlorophenol is highly dependent on its molecular structure, particularly the number and position of chlorine atoms on the phenol (B47542) ring. While specific ecotoxicity data for this compound is scarce in the reviewed literature, a comparative analysis with other chlorophenols can provide insights into its potential environmental risk.

Generally, the toxicity of chlorophenols to aquatic organisms increases with the degree of chlorination. For example, pentachlorophenol (B1679276) (PCP), with five chlorine atoms, is known to be highly toxic and persistent. Trichlorophenols, such as 2,4,5-TCP and 2,4,6-TCP, are also recognized as significant environmental pollutants with carcinogenic potential in animals. The U.S. Environmental Protection Agency (EPA) has classified 2,4,6-trichlorophenol (B30397) as a probable human carcinogen (Group B2).

The presence of a methyl group, as in this compound, can also influence the compound's properties, such as its solubility, persistence, and mode of toxic action, but detailed comparative studies are limited. The toxicity of isomers can vary; for instance, different isomers of trichlorophenol will exhibit different toxicological profiles. Understanding these structural differences is key to predicting the relative risk of compounds for which limited data exist.

Table 2: Comparative Information on Selected Chlorophenols

| Compound | Common Uses/Sources | Key Environmental Concerns |

| 2,4,5-Trichlorophenol | Formerly in herbicides, pesticides. | Known to be harmful, can cause skin damage and has been linked to various diseases in occupationally exposed workers. |

| 2,4,6-Trichlorophenol | Formerly used as a wood preservative, pesticide, and anti-mildew agent. | Classified as a probable human carcinogen (EPA Group B2); can bioaccumulate in aquatic organisms. |

| Pentachlorophenol (PCP) | Wood preservative, biocide. | Highly toxic, persistent, and a powerful uncoupler of oxidative phosphorylation; considered a probable human carcinogen. |

| 4-chloro-3-methylphenol | Used as an intermediate in chemical manufacturing. | Considered very toxic to aquatic organisms. |

Research Implications for Environmental Policy and Management

The assessment of risks posed by chemicals like this compound is fundamental for creating effective environmental policies and management strategies. The widespread use of various chlorophenols in industrial and agricultural applications has led to their presence in air, water, and soil, creating a significant ecological challenge.

Policy Formulation: The establishment of environmental quality standards, such as the ERLs discussed, provides a scientific basis for policy formulation. These standards are used by regulatory agencies to set limits for industrial effluents, guide water quality management, and establish cleanup levels for contaminated sites. The lack of specific data for many chlorophenol derivatives, including this compound, highlights a critical gap. This necessitates a precautionary approach in policy, where regulations may be based on data from the most toxic related compounds or applied to the entire class of chemicals.

Environmental Management: Effective management of chlorophenol contamination requires a multi-faceted approach. This includes:

Monitoring: Regular monitoring of environmental compartments (water, soil, biota) is crucial to understand the distribution and concentration of these pollutants.

Source Control: Implementing stricter controls on industrial discharges and limiting the use of products containing these chemicals are essential to prevent further contamination.

Remediation: For contaminated sites, understanding the chemical's properties is vital for selecting appropriate remediation technologies. The recalcitrant nature of many chlorophenols makes them resistant to natural degradation, often requiring advanced treatment methods.

The continuous release of new xenobiotic compounds from industrial activities necessitates ongoing research to understand their environmental fate and toxicity. This research is vital for updating environmental policies and ensuring that management strategies are adequate to protect both ecosystem and human health.

Theoretical Chemistry and Molecular Structure Research

Computational Chemistry and Quantum Mechanical Studies

Computational chemistry serves as a powerful tool for predicting and understanding the behavior of molecules at an atomic level. For halogenated phenols, these methods elucidate electronic properties, reactivity, and potential environmental interactions.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For chlorophenols, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p), are employed to optimize molecular geometry and calculate various quantum chemical descriptors. nih.gov

These studies on chlorophenols have focused on parameters such as O–H bond dissociation energies, which are influenced by the position of chlorine substituents. nih.gov For instance, it is established that a para-chloro substituent tends to lower the O-H bond dissociation energy, while ortho- and meta-chloro substituents tend to increase it. nih.gov DFT calculations can provide reasonable accuracy for the differences in these parameters between similar compounds. nih.gov While specific DFT studies on 2,3,4-Trichloro-6-methylphenol are not readily found, such calculations would be invaluable for understanding its stability and reactivity, particularly in the context of its potential to form polychlorinated dibenzodioxins and dibenzofurans (PCDD/Fs). nih.gov

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govscienceopen.com The MEP surface map uses a color scale where red indicates electron-rich regions (prone to electrophilic attack) and blue indicates electron-deficient regions (prone to nucleophilic attack). nih.gov

For substituted phenols, MEP analysis typically reveals that the negative potential is localized on the oxygen atom of the hydroxyl group, making it a likely site for electrophilic attack. nih.govscienceopen.com The hydrogen atoms, particularly the one in the hydroxyl group, exhibit positive potential, indicating them as possible sites for nucleophilic attack. nih.govscienceopen.com In a study on a related methylphenol derivative, the negative region was localized on the protonated oxygen atom, while the maximum positive region was found on a hydrogen atom of the Schiff base it formed. nih.gov For this compound, an MEP analysis would help identify the reactive sites, considering the influence of both the electron-withdrawing chlorine atoms and the electron-donating methyl and hydroxyl groups on the aromatic ring's charge distribution.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of a molecule. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). youtube.com The energy gap between the HOMO and LUMO (ΔE) is an important indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity. researchgate.net

In studies of similar phenolic compounds, the HOMO and LUMO are often localized across the phenol (B47542) ring. nih.gov For a Schiff base derivative of a methylphenol, the HOMO-LUMO energy gap was calculated to be 4.0023 eV. nih.gov FMO analysis for this compound would provide crucial information on its kinetic stability and chemical reactivity, with the HOMO and LUMO energies being key descriptors in predicting its behavior in chemical reactions.

Table 1: Illustrative Global Reactivity Descriptors Calculated via FMO Analysis for a Related Phenolic Compound

| Parameter | Formula | Value (eV) |

| Ionization Potential (IP) | I = -EHOMO | 6.270 |

| Electron Affinity (EA) | A = -ELUMO | 2.201 |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | 4.069 |

| Electronegativity (χ) | χ = (I+A)/2 | 4.236 |

| Chemical Hardness (η) | η = (I-A)/2 | 2.035 |

| Chemical Softness (S) | S = 1/(2η) | 0.246 |

Note: Data is for (E)-2-{[(3-chlorophenyl)imino]methyl}-6-methylphenol and is illustrative of the types of parameters derived from FMO analysis. nih.govscienceopen.com

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Environmental Fate and Effects

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. nih.gov For chlorophenols, QSAR studies are crucial for assessing their environmental fate and toxicity. nih.govnih.govjst.go.jp

The toxicity of chlorophenols has been correlated with various molecular descriptors, including:

Lipophilicity: Represented by the n-octanol/water partition coefficient (log Kow), which is often a dominant factor in predicting toxicity. nih.govjst.go.jp

Electronic Effects: Described by parameters like the Hammett constant (σ) and the acid dissociation constant (pKa). nih.gov

Steric Effects: Quantified by descriptors such as the perimeter of the efficacious section (σDg) and molar refractivity (MR). nih.govnih.gov

3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been applied to chlorophenols to develop predictive models for their cytotoxicity. nih.gov These models consider the steric and electrostatic fields of the molecules to predict their biological activity. nih.gov For this compound, QSAR modeling would be essential for predicting its ecotoxicity and persistence in the environment, thereby aiding in risk assessment. nih.gov

Table 2: Common Molecular Descriptors in QSAR Models for Chlorophenol Toxicity

| Descriptor Type | Example Descriptor | Property Represented |

| Lipophilic | log Kow | Hydrophobicity/Bioaccumulation potential |

| Electronic | pKa | Acid dissociation constant/Ionization state |

| Electronic | Hammett constant (σ) | Electron-donating/withdrawing nature of substituents |

| Steric/Topological | Molar Refractivity (MR) | Molecular volume and polarizability |

| Steric/Topological | Molecular Connectivity Index (1χv) | Molecular branching and size |

Advanced Spectroscopic Characterization for Structural and Mechanistic Insights

Spectroscopic techniques are indispensable for the structural elucidation of chemical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules by providing information about the chemical environment of atomic nuclei. mmu.ac.uk While specific NMR spectra for this compound are not available in the searched literature, the expected features can be predicted based on its structure.

1H NMR: The proton NMR spectrum would be expected to show a singlet for the single aromatic proton, a singlet for the methyl group protons, and a broad singlet for the hydroxyl proton. The chemical shifts would be influenced by the positions of the chloro, methyl, and hydroxyl groups on the aromatic ring.

13C NMR: The carbon NMR spectrum would display seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons would be significantly affected by the attached substituents. Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) could be used to differentiate between CH, CH2, and CH3 carbons. mmu.ac.uk

2D NMR: Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the atoms within the molecule.

NMR spectroscopy remains the gold standard for the unambiguous structural confirmation of compounds like this compound. researchgate.netnih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

For this compound, the vibrational spectrum is expected to be rich and complex due to the presence of multiple substituents on the benzene (B151609) ring. The key vibrational modes can be categorized as follows:

O-H Vibrations: The hydroxyl group gives rise to a characteristic stretching vibration (νO-H), typically observed in the range of 3500-3600 cm⁻¹ in the gas phase or in non-polar solvents. In the solid state, this band is often broadened and shifted to lower frequencies due to hydrogen bonding. The in-plane (δO-H) and out-of-plane (γO-H) bending vibrations are expected at lower wavenumbers.

C-H Vibrations: The aromatic C-H stretching vibrations are anticipated in the 3000-3100 cm⁻¹ region. The methyl group (CH₃) will exhibit symmetric and asymmetric stretching vibrations typically found between 2850 and 3000 cm⁻¹. Bending vibrations of the methyl group (scissoring, rocking, wagging, and twisting) will appear at lower frequencies.

C-C Vibrations: The stretching vibrations of the aromatic ring are expected to produce a series of bands in the 1400-1600 cm⁻¹ region. The pattern and intensity of these bands are sensitive to the substitution pattern on the ring.

C-O and C-Cl Vibrations: The C-O stretching vibration is typically found in the 1200-1300 cm⁻¹ range. The C-Cl stretching vibrations for polychlorinated benzenes generally appear in the region of 600-800 cm⁻¹. The exact positions will be influenced by the electronic environment and coupling with other vibrational modes.

Ring Deformation Modes: In-plane and out-of-plane deformation modes of the benzene ring will contribute to the fingerprint region of the spectrum at lower frequencies.

A theoretical vibrational analysis using DFT would allow for the precise assignment of these modes and the generation of a predicted IR and Raman spectrum. This would involve optimizing the molecular geometry and then calculating the harmonic vibrational frequencies.

Table 1: Predicted Key Vibrational Modes for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |

|---|---|

| O-H Stretch | 3500 - 3600 |

| Aromatic C-H Stretch | 3000 - 3100 |

| Methyl C-H Stretch | 2850 - 3000 |

| Aromatic C=C Stretch | 1400 - 1600 |

| C-O Stretch | 1200 - 1300 |

Note: These are general ranges and the precise values for this compound would require specific theoretical calculations.

X-Ray Crystallography for Solid-State Structure Determination

A search of crystallographic databases did not yield an experimentally determined crystal structure for this compound. However, the solid-state structure of related halogenated phenols provides a basis for predicting the key structural features and intermolecular interactions that would be present.

Molecular Geometry: The planarity of the benzene ring, the orientation of the hydroxyl and methyl groups relative to the ring, and any distortions caused by steric hindrance between the bulky chlorine and methyl substituents.

Crystal System and Space Group: The fundamental symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths of the sides and the angles of the unit cell.

Intermolecular Interactions: The nature and geometry of non-covalent interactions that hold the molecules together in the crystal lattice.

Table 2: Expected Crystallographic Data Parameters for this compound

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| a, b, c (Å) | Unit cell edge lengths |

| α, β, γ (°) | Unit cell angles |

| Z | Number of molecules per unit cell |

| Key Bond Lengths (Å) | C-C, C-O, C-Cl, O-H, C-H |

| Key Bond Angles (°) | Angles within the aromatic ring and involving substituents |

Note: The actual values would need to be determined experimentally via X-ray diffraction.

Investigation of Reaction Mechanisms and Intermolecular Interactions

The reactivity of this compound is governed by the interplay of the activating hydroxyl and methyl groups and the deactivating, electron-withdrawing chlorine atoms. The substitution pattern on the aromatic ring creates a unique electronic environment that influences its participation in various chemical transformations.

Reaction Mechanisms:

The primary reaction mechanism involving phenols is electrophilic aromatic substitution . The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. In this compound, the 5-position is the only remaining unsubstituted carbon on the ring and would be the primary site for further electrophilic attack. The chlorine atoms, being deactivating, would slow down the rate of such reactions compared to phenol itself.

Another important aspect of the reactivity of chlorinated phenols is their potential role as precursors in the formation of more complex and often more toxic compounds, such as polychlorinated dibenzo-p-dioxins and dibenzofurans, under certain conditions (e.g., combustion). The mechanisms of these reactions are complex, often involving radical pathways.

Intermolecular Interactions:

In the condensed phase, the behavior of this compound is largely dictated by intermolecular interactions.

Hydrogen Bonding: As mentioned previously, the hydroxyl group is a potent hydrogen bond donor and acceptor. In the solid state and in concentrated solutions, strong O-H···O hydrogen bonds are expected to be the dominant intermolecular force, leading to the formation of molecular aggregates.

Halogen Bonding: The chlorine atoms in this compound can act as halogen bond donors. The region of positive electrostatic potential on the outermost portion of the chlorine atom (the σ-hole) can interact favorably with a nucleophilic region on an adjacent molecule, such as the oxygen atom of the hydroxyl group or the π-system of the aromatic ring.

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, where the electron-rich π-system of one molecule interacts with the π-system of a neighboring molecule. The presence of multiple electron-withdrawing chlorine atoms would create a more electron-deficient π-system, potentially favoring interactions with electron-rich aromatic systems.

The combination of these intermolecular forces will determine the macroscopic properties of this compound, such as its melting point, boiling point, and solubility. A detailed computational study could map the molecular electrostatic potential surface to identify the regions most likely to participate in these interactions and to estimate their relative strengths.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 2,3,4-Trichloro-6-methylphenol, and how are intermediates characterized?

- Methodology : Synthesis typically involves electrophilic substitution reactions, starting with methylphenol derivatives. Chlorination is achieved using reagents like Cl2 or SO2Cl2 under controlled conditions (e.g., reflux in anhydrous solvents). Key intermediates (e.g., mono- or dichlorinated precursors) are characterized via NMR (<sup>1</sup>H/<sup>13</sup>C) and GC-MS to confirm regioselectivity .

- Purification : Recrystallization from ethanol or column chromatography is employed to isolate the final product. Purity is validated via melting point analysis (e.g., mp 64–68°C for analogous trichlorophenols) .

Q. How can researchers identify and quantify this compound in environmental samples?

- Analytical Techniques :

- GC-MS : Use a DB-5MS column with electron ionization (EI) for fragmentation patterns. Calibration curves are prepared using certified standards (e.g., 2,4,6-Trichlorophenol standard referenced in ).

- HPLC : Reverse-phase C18 columns with UV detection at 280 nm. Solid-phase extraction (SPE) with styrene-divinylbenzene cartridges improves sensitivity in aqueous matrices .

- QA/QC : Spike recovery tests and internal standards (e.g., deuterated analogs like 2,4,6-Trimethylphenol-d11 ) validate reproducibility.

Advanced Research Questions

Q. How can contradictory data on the toxicity of this compound be resolved?

- Data Reconciliation :

- Dose-Response Analysis : Compare LD50 values across studies (e.g., rodent models vs. in vitro assays) to identify non-linear trends.

- Metabolite Profiling : Use LC-HRMS to detect reactive intermediates (e.g., quinone metabolites) that may explain discrepancies in cytotoxicity .

- Systematic Review : Apply PRISMA guidelines to screen 900+ studies (as in ), focusing on exposure duration, species-specific metabolism, and assay endpoints (e.g., mitochondrial dysfunction vs. genotoxicity).

Q. What experimental designs are optimal for studying the environmental degradation pathways of this compound?

- Microcosm Studies : Simulate aerobic/anaerobic conditions using soil or sediment matrices. Monitor degradation via:

- Kinetic Modeling : First-order decay constants derived from LC-MS/MS time-series data.

- Stable Isotope Probing : Introduce <sup>13</sup>C-labeled compound to trace microbial assimilation pathways .

Q. How can researchers optimize ligand-binding assays for studying this compound’s interaction with biomolecules?

- Experimental Setup :

- Isothermal Titration Calorimetry (ITC) : Measure binding affinity (Kd) with proteins like cytochrome P450. Control buffer conditions (pH 7.4, 25°C) to mimic physiological environments .

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., laccase or peroxidase). Validate predictions with mutagenesis studies .

Safety and Handling

Q. What protocols are recommended for safe handling and storage of this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and synthesis.

- Storage : Store in amber glass vials at 0–6°C to prevent photodegradation. Incompatible with strong oxidizers (e.g., HNO3) .

- Spill Management : Absorb with vermiculite, dispose as hazardous waste (EPA RCRA code U230) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.